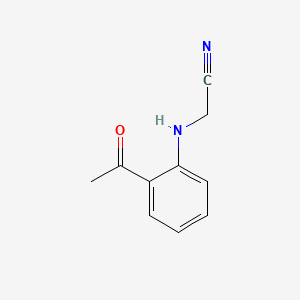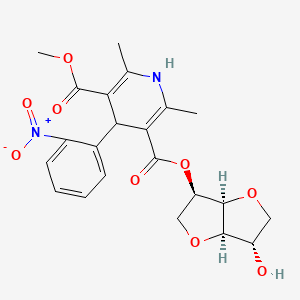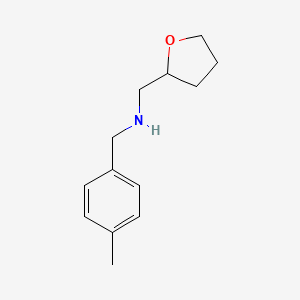![molecular formula C14H22N2 B1622155 2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane CAS No. 881042-05-3](/img/structure/B1622155.png)
2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane
概要
説明
2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane is a chemical compound with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol . It is characterized by a pyridine ring substituted with two methyl groups at positions 2 and 6, and an azepane ring attached to the pyridine ring via a methylene bridge .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane typically involves the reaction of 2,6-dimethyl-4-pyridinecarboxaldehyde with an appropriate azepane derivative under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
科学的研究の応用
2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane has several scientific research applications:
Medicinal Chemistry: It has potential as an acetylcholinesterase inhibitor and nicotinic acetylcholine receptor binder, making it a candidate for the treatment of neurological disorders.
Environmental Research: The compound can be used in studies related to environmental pollution and remediation due to its chemical stability and reactivity.
Industrial Research: It is used as an intermediate in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of 2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane involves its interaction with specific molecular targets such as acetylcholinesterase and nicotinic acetylcholine receptors . By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This mechanism is beneficial in treating conditions like Alzheimer’s disease .
類似化合物との比較
Similar Compounds
2,6-Dimethylpyridine: A simpler analog without the azepane ring.
4-(2,6-Dimethylpyridin-4-yl)benzoic acid: Contains a benzoic acid moiety instead of the azepane ring.
Uniqueness
2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane is unique due to the presence of both the pyridine and azepane rings, which confer distinct chemical and biological properties . Its ability to interact with specific molecular targets makes it a valuable compound in medicinal chemistry .
特性
IUPAC Name |
2-[(2,6-dimethylpyridin-4-yl)methyl]azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-11-8-13(9-12(2)16-11)10-14-6-4-3-5-7-15-14/h8-9,14-15H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGNEZQSVLUIBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)CC2CCCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405864 | |
| Record name | 2-[(2,6-dimethylpyridin-4-yl)methyl]azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881042-05-3 | |
| Record name | 2-[(2,6-dimethylpyridin-4-yl)methyl]azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


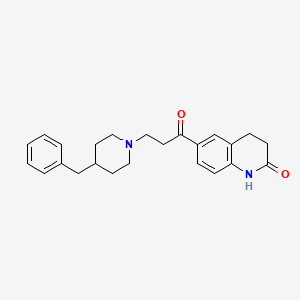
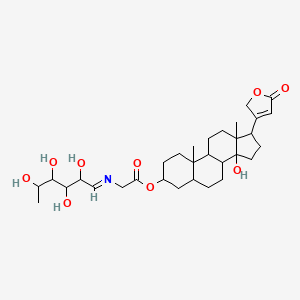
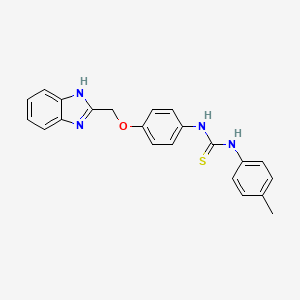
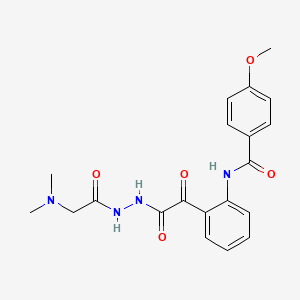
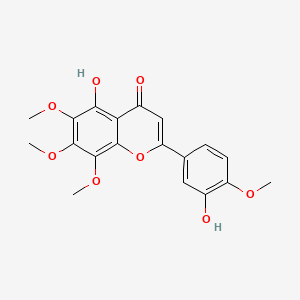

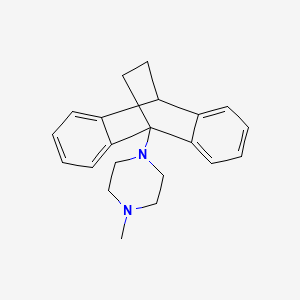

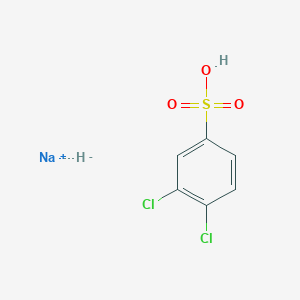
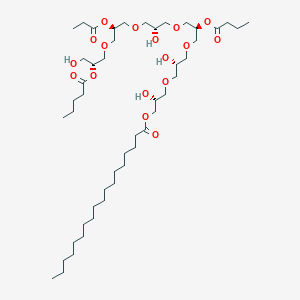
![[(1R,5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl] 2-phenylacetate](/img/structure/B1622091.png)
